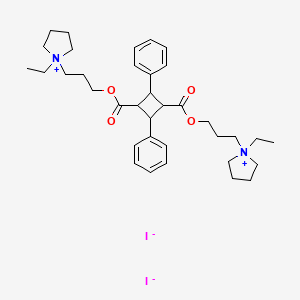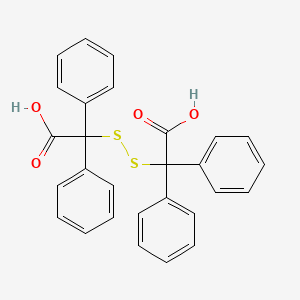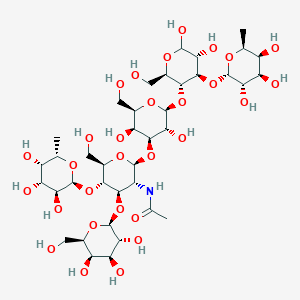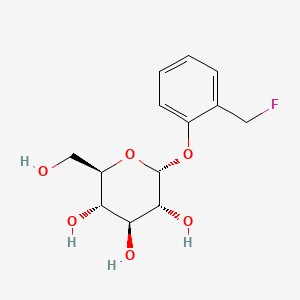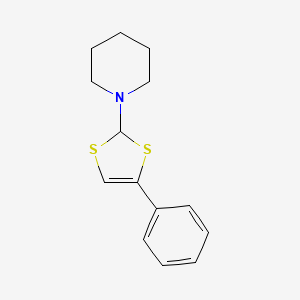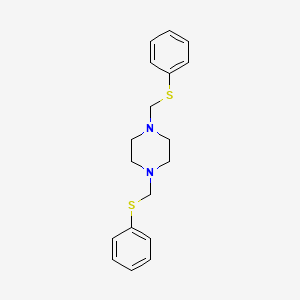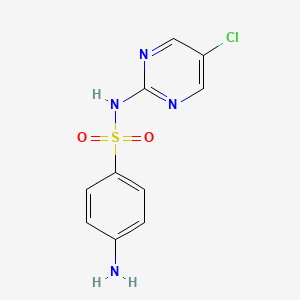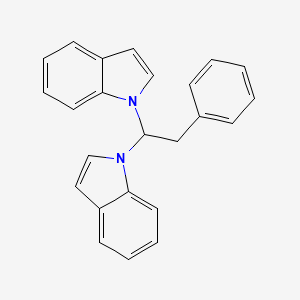
1H-Indole, 1,1'-(2-phenylethylidene)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2-Phenylethylidene)bis(1H-indole) is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
The synthesis of 1,1’-(2-Phenylethylidene)bis(1H-indole) typically involves the reaction of indole with a suitable phenylethylidene precursor. One common method is the Larock indole annulation reaction, which involves the use of palladium(II) acetate, 1,1′-bis(diphenylphosphino)ferrocene (dppf), and potassium bicarbonate (KHCO3) in dimethylformamide (DMF) at elevated temperatures . This method provides high yields and regioselectivity, making it an efficient route for the synthesis of indole derivatives.
化学反应分析
1,1’-(2-Phenylethylidene)bis(1H-indole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used to introduce substituents onto the indole ring.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
作用机制
The mechanism of action of 1,1’-(2-Phenylethylidene)bis(1H-indole) involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
相似化合物的比较
1,1’-(2-Phenylethylidene)bis(1H-indole) can be compared with other indole derivatives to highlight its uniqueness:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A well-known psychedelic compound.
Strychnine: An alkaloid with potent neurotoxic effects.
Compared to these compounds, 1,1’-(2-Phenylethylidene)bis(1H-indole) features a unique phenylethylidene bridge connecting two indole units, which may confer distinct biological and chemical properties.
属性
CAS 编号 |
67801-37-0 |
|---|---|
分子式 |
C24H20N2 |
分子量 |
336.4 g/mol |
IUPAC 名称 |
1-(1-indol-1-yl-2-phenylethyl)indole |
InChI |
InChI=1S/C24H20N2/c1-2-8-19(9-3-1)18-24(25-16-14-20-10-4-6-12-22(20)25)26-17-15-21-11-5-7-13-23(21)26/h1-17,24H,18H2 |
InChI 键 |
SJZKQJGANDJRDU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


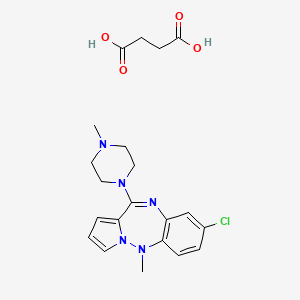
![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one](/img/structure/B12792295.png)
